molecular formula C7H4O3S B13894536 4H-Thieno[2,3-c]pyran-5,7-dione

4H-Thieno[2,3-c]pyran-5,7-dione

Cat. No.: B13894536
M. Wt: 168.17 g/mol
InChI Key: XCJXKLAHBPQLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno[2,3-c]pyran-5,7-dione is a high-value heterocyclic building block designed for advanced research and development. This compound features a fused thiophene and pyran-dione structure, making it a versatile scaffold in medicinal and agrochemical chemistry . Patents highlight its application as a core structure in substituted thienopyran-diones with biological activity . Researchers utilize this and related thienopyran scaffolds as critical intermediates in synthesizing compounds for various applications, including the development of cannabinoid receptor agonists investigated for their analgesic properties . Furthermore, structurally similar thieno[2,3-c]pyran derivatives have been identified as potent, selective inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a recognized target for diabetes research . This product is provided for research purposes as a key synthetic precursor to access novel chemical space for drug discovery and material science. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C7H4O3S

Molecular Weight

168.17 g/mol

IUPAC Name

4H-thieno[2,3-c]pyran-5,7-dione

InChI

InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2

InChI Key

XCJXKLAHBPQLRB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)OC1=O)SC=C2

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Conditions

Ionic Liquid Catalysis: 1,3-Dimethyl Imidazolium Dimethyl Phosphate ([DMImd-DMP])

A highly efficient and recyclable catalyst for synthesizing 4H-pyran derivatives is the ionic liquid 1,3-dimethyl imidazolium dimethyl phosphate ([DMImd-DMP]). This catalyst facilitates the condensation of aldehydes, malononitrile, and active methylene compounds in aqueous ethanol under reflux, achieving high yields with short reaction times.

Preparation of [DMImd-DMP]
  • Synthesized via quaternization of N-methylimidazole with trimethylphosphate.
  • Characterized by NMR spectroscopy confirming the presence of OCH3 and N-CH3 groups.

Optimized Reaction Conditions

  • Solvent: Aqueous ethanol (1:1) provides optimal solubility and reaction efficiency.
  • Catalyst loading: 10 mol% of [DMImd-DMP] is sufficient for high yields.
  • Temperature: Reflux conditions significantly improve yield and reduce reaction time.
  • Reaction time: Typically ranges from 20 to 120 minutes depending on substrates.

Influence of Solvent and Catalyst Amount

Entry Solvent Catalyst (mol%) Time (h) Yield (%)
1 Solvent Free 10 1.5 78
2 Acetonitrile 10 3.5 59
3 Water 10 2 68
4 Ethanol 10 2.5 76
5 Tetrahydrofuran 10 3.5 89
6 Dimethylformamide 10 24 Trace
7 Aqueous Ethanol (1:1) 10 1.5 91

Table 1: Effect of solvent on the synthesis of 4H-pyran derivatives catalyzed by [DMImd-DMP]

Entry Catalyst (mol%) Time (h) Yield (%)
1 5 1.5 75
2 10 1.5 91
3 15 1.5 84
4 20 1.5 74
5 30 1.5 59

Table 2: Effect of catalyst loading on yield and reaction time for 4H-pyran synthesis

Substrate Scope and Reaction Efficiency

The methodology employing [DMImd-DMP] as a catalyst has been tested with a broad range of aromatic aldehydes bearing electron-donating and electron-withdrawing groups, as well as heteroaromatic aldehydes such as thiophene-2-carbaldehyde and indole-3-carbaldehyde. The reactions proceed smoothly, yielding the corresponding 4H-pyran derivatives in good to excellent yields (up to 92%) without by-product formation.

Entry Aldehyde Substituent Product Yield (%) Reaction Time (min) Melting Point (°C)
1 Phenyl (C6H5) 92 90 235-237 (reported 234-236)
12 Thiophene-2-yl High (not specified) <120 Not specified
20 Indole-3-yl High (not specified) <120 Not specified

Table 3: Representative yields and conditions for 4H-pyran derivatives synthesis with diverse aldehydes

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Cyclization reactions Formation of fused pyran-thiophene ring system Direct construction of target scaffold Requires specific precursors
Multicomponent reactions with [DMImd-DMP] catalyst One-pot condensation of aldehydes, malononitrile, and active methylene compounds in aqueous ethanol High yields, short reaction times, recyclable catalyst, mild conditions Mostly demonstrated for related 4H-pyran derivatives; direct application to 4H-thieno[2,3-c]pyran-5,7-dione requires adaptation
Ionic liquid catalysis Use of imidazolium-based ionic liquids as catalysts Environmentally friendly, reusable, tunable Catalyst preparation needed

Chemical Reactions Analysis

Types of Reactions

4H,5H,7H-thieno[2,3-c]pyran-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

4H,5H,7H-thieno[2,3-c]pyran-5,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The thienopyran dione (logP = 1.2) is less lipophilic than thiazolo-pyridinones (logP = 2.1) or indoloquinolinones (logP = 3.0), suggesting better aqueous solubility .

Structure-Activity Relationship (SAR) Insights :

  • Substitutions on the thiophene or pyran rings (e.g., methoxy or methyl groups) could enhance the thienopyran dione’s bioactivity, as seen in thiazolo-pyridinones .
  • The indoloquinolinone series demonstrates that small substituent changes (e.g., at position 9) significantly alter target selectivity, a principle applicable to thienopyran optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.